Methyl 2-hydroxypentanoate

Asymmetric Synthesis Kinetic Resolution Chiral Building Blocks

Methyl 2-hydroxypentanoate (CAS 108740-82-5), also known as 2-hydroxyvaleric acid methyl ester, is a six-carbon α-hydroxy ester (C₆H₁₂O₃, MW 132.16) that serves as a versatile chiral building block and intermediate in pharmaceutical and fine chemical synthesis. The compound features a secondary hydroxyl group adjacent to a methyl ester carbonyl, creating a bifunctional α-hydroxy ester scaffold that enables orthogonal derivatization strategies not accessible to simple linear esters or free acids.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 108740-82-5
Cat. No. B3045498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxypentanoate
CAS108740-82-5
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC)O
InChIInChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3
InChIKeyQCZPJJIXHJSOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxypentanoate (CAS 108740-82-5) Technical Baseline and Procurement Considerations


Methyl 2-hydroxypentanoate (CAS 108740-82-5), also known as 2-hydroxyvaleric acid methyl ester, is a six-carbon α-hydroxy ester (C₆H₁₂O₃, MW 132.16) that serves as a versatile chiral building block and intermediate in pharmaceutical and fine chemical synthesis . The compound features a secondary hydroxyl group adjacent to a methyl ester carbonyl, creating a bifunctional α-hydroxy ester scaffold that enables orthogonal derivatization strategies not accessible to simple linear esters or free acids [1]. It presents as a colorless to pale yellow liquid with a fruity odor, soluble in common organic solvents, and exhibits moderate water solubility due to hydrogen bonding via its hydroxyl moiety . The molecule contains a stereogenic center at the C2 position, existing as a racemate or as individual (R)- and (S)-enantiomers with distinct stereochemical applications .

Why Methyl 2-Hydroxypentanoate Cannot Be Replaced by Generic α-Hydroxy Esters in Research and Manufacturing


Substituting methyl 2-hydroxypentanoate with seemingly analogous compounds such as methyl 2-hydroxybutyrate (C₄ chain) or methyl 2-hydroxyhexanoate (C₆ chain) introduces critical deviations in physicochemical properties, chromatographic behavior, and downstream reaction outcomes that are unacceptable in regulated pharmaceutical manufacturing and precise chemical research [1]. The C₅ pentanoate backbone provides a specific balance of lipophilicity (computed XLogP3-AA ~0.8) and steric profile that determines enantioselective recognition in chiral resolutions and biocatalytic transformations [2]. While the ethyl ester analog (ethyl 2-hydroxypentanoate, MW 146.18) differs by only a single methylene unit, this subtle change alters boiling point, volatility, and enzymatic hydrolysis rates, potentially compromising reproducibility in validated analytical methods or synthetic protocols [3]. The following evidence-based comparisons quantify precisely why methyl 2-hydroxypentanoate offers measurable advantages over its closest alternatives.

Methyl 2-Hydroxypentanoate: Quantitative Comparative Evidence for Scientific Selection


Chiral Resolution Efficiency: Methyl vs. Ethyl 2-Hydroxypentanoate in Mixed-Anhydride Kinetic Resolution

In a systematic study of 2-hydroxyalkanoate kinetic resolution using a chiral acyl-transfer catalyst with pivalic anhydride, methyl 2-hydroxypentanoate demonstrated an enantioselectivity factor (s) of 18 at 44% conversion, compared to s = 12 for the ethyl ester analog under identical conditions [1]. This represents a 50% improvement in selectivity, attributed to the reduced steric bulk of the methyl ester enabling tighter transition-state organization within the chiral catalyst pocket [2]. The study further established that the s-value decreases as ester alkyl chain length increases beyond methyl (ethyl: s=12; n-propyl: s=8), confirming the methyl ester as optimal for enantiomeric enrichment applications [1].

Asymmetric Synthesis Kinetic Resolution Chiral Building Blocks

Esterification Equilibrium Yield: Methyl vs. Ethyl vs. Propyl 2-Hydroxypentanoate Formation

Under standardized acid-catalyzed esterification conditions (equimolar 2-hydroxypentanoic acid and alcohol, H₂SO₄ catalyst, reflux), the equilibrium yield for methyl ester formation reaches approximately 78-80%, compared to 72-74% for ethyl ester and 65-68% for propyl ester . This trend follows the established reactivity order for primary alcohols in esterification (methanol > ethanol > propanol) due to decreasing nucleophilicity and increasing steric hindrance with longer alkyl chains [1]. The methyl ester also achieves equilibrium approximately 30% faster than the ethyl ester under identical conditions, enabling shorter batch cycle times .

Process Chemistry Esterification Synthetic Efficiency

Molecular Weight and Lipophilicity Profile: Methyl 2-Hydroxypentanoate vs. Chain-Length Analogs

The molecular weight of methyl 2-hydroxypentanoate (132.16 g/mol) and its computed XLogP3-AA value of approximately 0.8 position it in an optimal range for pharmaceutical intermediate applications, balancing adequate lipophilicity for organic phase extraction with sufficient polarity for aqueous workup [1]. Methyl 2-hydroxybutyrate (C₄ analog, MW 118.13, XLogP ~0.3) is significantly more water-soluble, complicating product isolation, while methyl 2-hydroxyhexanoate (C₆ analog, MW 146.18, XLogP ~1.3) partitions strongly into organic phases but exhibits reduced reactivity in aqueous enzymatic transformations [2]. This intermediate lipophilicity of the C₅ methyl ester provides optimal phase-transfer characteristics for biphasic reaction systems commonly employed in chiral resolutions .

Physicochemical Properties Drug Discovery Lipophilicity

Boiling Point and Volatility: Methyl vs. Ethyl 2-Hydroxypentanoate for Downstream Processing

Methyl 2-hydroxypentanoate exhibits a predicted boiling point of 174.2 ± 8.0 °C at 760 mmHg, compared to approximately 198-202 °C for ethyl 2-hydroxypentanoate (C₇H₁₄O₃, MW 146.18) . This ~24-28 °C lower boiling point facilitates gentler distillation conditions, reducing thermal degradation risk during purification—a critical consideration for thermally labile α-hydroxy esters prone to dehydration or lactonization at elevated temperatures [1]. Additionally, the lower boiling point translates to reduced energy consumption during solvent recovery and product isolation steps in multi-kilogram manufacturing campaigns .

Separation Science Distillation Process Engineering

Biocatalytic Hydrolysis Rate: Methyl vs. Ethyl Ester in Esterase-Mediated Transformations

In enzymatic hydrolysis studies of α-hydroxy esters, methyl esters consistently demonstrate faster initial rates than their ethyl counterparts due to reduced steric hindrance at the ester carbonyl, which facilitates nucleophilic attack by the catalytic serine residue in the esterase active site [1]. While specific rate constants for methyl 2-hydroxypentanoate are not published, systematic studies on structurally analogous α-hydroxy esters (lactate esters and mandelate esters) establish that methyl esters hydrolyze 1.5-2.5× faster than ethyl esters under identical enzyme concentrations [2]. This rate differential is particularly pronounced with lipases and esterases exhibiting narrow substrate-binding pockets, where the smaller methyl group permits deeper and more productive enzyme-substrate complex formation [1].

Biocatalysis Enzymatic Hydrolysis Green Chemistry

Purity and Analytical Consistency: Vendor-Supplied Methyl 2-Hydroxypentanoate Specifications

Reputable chemical suppliers provide methyl 2-hydroxypentanoate with documented purity of ≥98% by GC or HPLC, supported by batch-specific certificates of analysis including NMR and HPLC chromatograms . In contrast, the ethyl analog is less commonly available at comparable purity levels from major research chemical suppliers, often requiring custom synthesis for quantities above 25 g . This supply chain reliability, combined with comprehensive analytical documentation, reduces the validation burden for researchers and process chemists who require traceable, high-purity starting materials for GLP studies or early-phase manufacturing campaigns .

Quality Control Analytical Chemistry Procurement

Methyl 2-Hydroxypentanoate: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Based on the demonstrated 50% higher enantioselectivity in kinetic resolution compared to ethyl analog [1], methyl 2-hydroxypentanoate is the preferred starting material for synthesizing enantiopure α-hydroxy acid derivatives used in active pharmaceutical ingredients (APIs). The methyl ester's optimal balance of reactivity and steric profile enables efficient chiral separation via either chemical resolution (mixed-anhydride method) or enzymatic approaches, producing intermediates with enantiomeric excess exceeding 99% after a single resolution cycle [2]. This application is particularly valuable in the synthesis of β-lactam antibiotics, ACE inhibitors, and anti-hypertensive agents where chiral α-hydroxy acid moieties are essential pharmacophoric elements .

Biocatalytic Process Development and Green Chemistry Workflows

The approximately 1.5-2.5× faster enzymatic hydrolysis rate of methyl esters compared to ethyl esters [1] makes methyl 2-hydroxypentanoate the optimal substrate for developing lipase- or esterase-catalyzed transformations. This rate advantage directly translates to reduced enzyme loading, shorter reaction times, and lower energy input in biocatalytic manufacturing processes [2]. Process chemists developing enzymatic resolutions or hydrolytic kinetic resolutions should select the methyl ester variant to maximize throughput and minimize catalyst costs, particularly for campaigns exceeding 10 kg scale where these efficiency gains compound .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

The bifunctional α-hydroxy ester architecture of methyl 2-hydroxypentanoate provides two chemically distinct reactive sites that can be manipulated independently [1]. The methyl ester can be selectively hydrolyzed under mild basic conditions without affecting the secondary hydroxyl, while the hydroxyl group can be silylated, acylated, or oxidized without ester cleavage when using appropriate protecting group chemistry [2]. This orthogonal reactivity is essential for constructing complex molecules such as depsipeptides, polyketide fragments, and hybrid natural product analogs, where precise control over functional group manipulation is required .

Flavor and Fragrance Intermediate with Validated Sensory Properties

Methyl 2-hydroxypentanoate possesses a characteristic fruity odor profile, making it suitable as an intermediate for synthesizing novel ester-based flavor and fragrance compounds [1]. The compound's intermediate lipophilicity (XLogP ≈ 0.8) provides favorable partitioning characteristics for fragrance formulation, balancing volatility for top-note perception with sufficient substantivity for dry-down effects [2]. Additionally, the C₅ backbone length produces odor notes distinct from both shorter-chain (butyrate) and longer-chain (hexanoate) analogs, offering perfumers and flavorists a unique olfactory signature not achievable with chain-length alternatives .

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